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molecular formula C12H6BrCl2NO3 B8431648 3-(3-Bromo-5-chlorophenoxy)-4-chloropyridine-2-carboxylic acid

3-(3-Bromo-5-chlorophenoxy)-4-chloropyridine-2-carboxylic acid

Cat. No. B8431648
M. Wt: 362.99 g/mol
InChI Key: BWPANQARFJIDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08404856B2

Procedure details

3-(3-bromo-5-chlorophenoxy)-4-chloropyridine-2-carboxylic acid (1.29 g, 3.55 mmol) was suspended in toluene (10 mL) and the solvent evaporated in vacuo to azeotrope any residual water. This dried solid was dissolved in THF (10 mL) and cooled over an ice bath for 5 minutes. This solution was sequentially treated with triethylamine (719 ul, 7.11 mmol), pyridine (575 ul, 7.11 mmol), t-butanol (1.699 mL, 17.77 mmol) and lastly DPPA (1.151 mL, 5.33 mmol). This solution was allowed to stir at room temperature for 20 minutes and then heated to 65° C. for 60 minutes. This reaction mixture was allowed to cool to room temperature and then partitioned between ethyl acetate (2×100 mL) and saturated aqueous NaHCO3 (100 mL). The combined extracts were dried over MgSO4, filtered and the solvent removed in vacuo. The residue was purified by chromatography using silica gel (330 g) eluting with a gradient of 0-100% EtOAc in CH2Cl2 to give the title compound. LRMS (M+1): 334.6.
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
719 μL
Type
reactant
Reaction Step Two
Quantity
575 μL
Type
reactant
Reaction Step Two
Quantity
1.699 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.151 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:16]=[C:17]([Cl:19])[CH:18]=1)[O:5][C:6]1[C:7](C(O)=O)=[N:8][CH:9]=[CH:10][C:11]=1[Cl:12].C([N:22]([CH2:25]C)CC)C.N1C=CC=CC=1.[C:33]([OH:37])([CH3:36])([CH3:35])[CH3:34].C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:45])=CC=1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([CH:16]=[C:17]([Cl:19])[CH:18]=1)[O:5][C:6]1[C:7]([NH:22][C:25](=[O:45])[O:37][C:33]([CH3:36])([CH3:35])[CH3:34])=[N:8][CH:9]=[CH:10][C:11]=1[Cl:12]

Inputs

Step One
Name
Quantity
1.29 g
Type
reactant
Smiles
BrC=1C=C(OC=2C(=NC=CC2Cl)C(=O)O)C=C(C1)Cl
Step Two
Name
Quantity
719 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
575 μL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.699 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
1.151 mL
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
This dried solid was dissolved in THF (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled over an ice bath for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
heated to 65° C. for 60 minutes
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (2×100 mL) and saturated aqueous NaHCO3 (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0-100% EtOAc in CH2Cl2

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=C(OC=2C(=NC=CC2Cl)NC(OC(C)(C)C)=O)C=C(C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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